![molecular formula C19H14N2O2S B2357655 N-((2-(furan-2-yl)pyridin-4-yl)méthyl)benzo[b]thiophène-2-carboxamide CAS No. 2034266-76-5](/img/structure/B2357655.png)

N-((2-(furan-2-yl)pyridin-4-yl)méthyl)benzo[b]thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

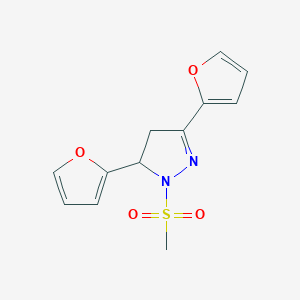

The synthesis of a similar compound, N-(pyridin-2-yl)furan-2-carboxamide, was reported in a study . The process involved the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which yielded N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52(14)° .

Applications De Recherche Scientifique

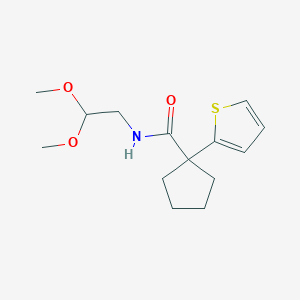

Activité antibactérienne

Les dérivés du furane ont gagné en importance en chimie médicinale en raison de leur remarquable efficacité thérapeutique. Les chercheurs ont exploré le potentiel antibactérien des composés contenant du furane. Ces agents présentent une activité contre les bactéries Gram-positives et Gram-négatives . Des recherches plus approfondies sur les mécanismes antibactériens spécifiques et les applications cliniques potentielles de ce composé sont justifiées.

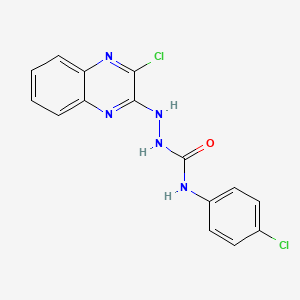

Propriétés antituberculeuses

Compte tenu du défi mondial que représente la tuberculose (TB), de nouveaux agents antituberculeux sont essentiels. La conception et la synthèse de dérivés N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été explorées pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra . L'étude de l'efficacité de notre composé dans ce contexte pourrait être précieuse.

Effets cytotoxiques

Certains dérivés du furane, y compris notre composé, ont démontré des effets cytotoxiques contre les cellules de carcinome pulmonaire . La compréhension des mécanismes sous-jacents et des applications potentielles en thérapie anticancéreuse est un domaine de recherche actif.

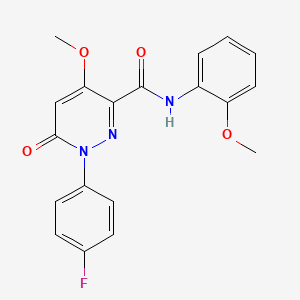

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit biological activity , suggesting that this compound may also interact with biological targets.

Mode of Action

The compound was synthesized via closure of the thiazole ring as a result of oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might affect biochemical pathways involving these types of reactions.

Pharmacokinetics

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain pharmacokinetic properties related to these types of reactions.

Result of Action

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain molecular and cellular effects related to these types of reactions.

Action Environment

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might be influenced by environmental factors related to these types of reactions.

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(18-11-14-4-1-2-6-17(14)24-18)21-12-13-7-8-20-15(10-13)16-5-3-9-23-16/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNPTULTYJLWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)